molecular formula C20H20N2O2 B14369615 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole CAS No. 90862-80-9

3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole

Katalognummer: B14369615
CAS-Nummer: 90862-80-9
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: ZLJKPYKEUYTMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a cyclopentene ring and methoxy groups attached to the indazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the cyclopentene ring can be introduced through a series of reactions including halogenation, Grignard reaction, and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and recrystallization ensures the final product meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Cyclopent-1-en-1-yl)-7-methoxy-3-(3-methoxyphenyl)-3H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a cyclopentene ring and methoxy groups attached to the indazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

90862-80-9

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

3-(cyclopenten-1-yl)-7-methoxy-3-(3-methoxyphenyl)indazole

InChI

InChI=1S/C20H20N2O2/c1-23-16-10-5-9-15(13-16)20(14-7-3-4-8-14)17-11-6-12-18(24-2)19(17)21-22-20/h5-7,9-13H,3-4,8H2,1-2H3

InChI-Schlüssel

ZLJKPYKEUYTMNM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2(C3=C(C(=CC=C3)OC)N=N2)C4=CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.